molecular formula C11H9F3O3 B2434683 6-(Trifluoromethyl)chroman-3-carboxylic acid CAS No. 944899-33-6

6-(Trifluoromethyl)chroman-3-carboxylic acid

Cat. No.: B2434683
CAS No.: 944899-33-6
M. Wt: 246.185
InChI Key: AZFXPCVSJPFNRV-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)chroman-3-carboxylic acid” is a chemical compound with the CAS Number: 944899-33-6 . Its molecular weight is 246.19 . The IUPAC name for this compound is 6-(trifluoromethyl)-3-chromanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O3/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-17-9)10(15)16/h1-2,4,7H,3,5H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Lewis Acid Catalysis

The research highlights the utility of trifluoromethylated compounds in catalysis, specifically in acylation reactions. For instance, scandium trifluoromethanesulfonate is identified as an exceptionally active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, offering a practical approach for selective macrolactonization of omega-hydroxy carboxylic acids. This catalytic activity suggests potential applications for 6-(Trifluoromethyl)chroman-3-carboxylic acid in facilitating similar transformations (Ishihara et al., 1996).

Biotransformation and Environmental Studies

Biotransformation studies of fluorotelomer alcohols by white-rot fungus demonstrate the conversion of these compounds into less harmful products, highlighting the environmental relevance of understanding the degradation pathways of fluorinated compounds. This research indicates the potential for this compound to undergo similar biotransformation processes, suggesting its environmental impact and degradation mechanisms (Tseng et al., 2014).

Synthetic Applications

Research on the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids provides insight into rational strategies for incorporating trifluoromethyl groups into various compounds. These methodologies could be adapted for the functionalization of this compound, expanding its utility in the synthesis of complex organic molecules (Cottet et al., 2003).

Catalytic Reduction and Functionalization

Studies on the selective reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes with trialkylborane/trifluoromethanesulfonic acid reveal a convenient method for yielding the corresponding carbonyl compounds. This showcases the potential of employing this compound in similar reduction processes to access various functionalized derivatives (Olah & Wu, 1991).

Fluorinated Chromanones Synthesis

The synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid indicates a pathway for generating fluorinated analogs of natural compounds. This method could be applicable to this compound for producing novel fluorinated chroman derivatives with potential biological activities (Sosnovskikh & Usachev, 2002).

Safety and Hazards

The compound has a signal word of “Warning” and it’s associated with hazard statements: H315-H319-H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-17-9)10(15)16/h1-2,4,7H,3,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFXPCVSJPFNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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